Fiduxosin - 208993-54-8

Fiduxosin

Catalog Number: EVT-268099
CAS Number: 208993-54-8
Molecular Formula: C30H29N5O4S
Molecular Weight: 555.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fiduxosin (3-[4-((3aR,9bR)-cis-9-methoxy-1,2,3,3a,4,9b-hexahydro-[1]-benzopyrano[3,4-c]pyrrol-2-yl)butyl]-8-phenyl-pyrazino[2',3':4,5]thieno-[3,2-d]pyrimidine-2,4(1H,3H)-dione) is a synthetic compound developed at Abbott Laboratories. [] It belongs to the class of α1-adrenoceptor antagonists and exhibits a high affinity for α1A- and α1D-adrenoceptors. [] Fiduxosin is primarily investigated for its potential in modulating lower urinary tract function. []

Terazosin

Relevance: Terazosin is considered a current clinical standard for BPH treatment and is frequently used as a comparator to assess the efficacy and selectivity of novel α₁-adrenoceptor antagonists, including fiduxosin [, ]. While both compounds exhibit antagonist activity at α₁-adrenoceptors, studies have shown that fiduxosin demonstrates superior uroselectivity compared to terazosin, indicating a reduced risk of hypotensive effects [, ]. This difference in selectivity arises from fiduxosin's higher affinity for α₁A- and α₁D- adrenoceptors, which are primarily involved in lower urinary tract function, and its lower affinity for the α₁B- adrenoceptor subtype, which plays a significant role in blood pressure regulation [, , ].

Reference Link:

Reference Link:

Doxazosin

Relevance: In the context of evaluating alpha-1-adrenoceptor antagonists for BPH treatment, doxazosin serves as a relevant compound for comparison due to its similar mechanism of action []. Research indicates that both doxazosin and terazosin lack α₁-adrenoceptor subtype selectivity, resulting in a comparable uroselectivity index []. In contrast, fiduxosin exhibits a considerably higher uroselectivity index compared to doxazosin, indicating a potentially superior safety profile with a reduced risk of hypotensive side effects [].

Reference Link:

Phenylephrine (PE)

Relevance: In the studies referenced, phenylephrine is employed as an α₁-adrenoceptor agonist to induce increases in intraurethral pressure (IUP) and mean arterial pressure (MAP) [, ]. This allows researchers to assess and compare the antagonistic effects of fiduxosin, terazosin, tamsulosin, and doxazosin on these parameters [, ]. By analyzing the blockade of phenylephrine-induced pressure responses, the study elucidates the uroselectivity of these compounds, with fiduxosin demonstrating a superior profile compared to the other agents [, ].

Reference Link:

Source and Classification

Fiduxosin is synthesized through chemical processes involving various reagents and conditions. It belongs to the class of compounds known as quinazoline derivatives, which are commonly used in pharmacology for their therapeutic effects on the urinary tract and cardiovascular system.

Synthesis Analysis

Methods and Technical Details

The synthesis of fiduxosin has been documented using a convergent synthesis approach that emphasizes efficiency and scalability. One notable method involves a chiral azomethine ylide [3+2] cycloaddition strategy, which has been shown to yield fiduxosin hydrochloride effectively.

  1. Starting Materials: The synthesis typically begins with readily available precursors that undergo multiple reaction steps.
  2. Key Reactions: The process includes cycloadditions and other transformations that lead to the formation of the quinazoline core structure.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for pharmaceutical applications.

The robustness of this synthesis method allows for large-scale production while maintaining the desired stereochemical properties of fiduxosin .

Molecular Structure Analysis

Structure and Data

Fiduxosin's molecular structure is characterized by its quinazoline backbone, which is essential for its biological activity. The compound can be represented by the following structural formula:

C19H24ClN3O\text{C}_{19}\text{H}_{24}\text{ClN}_3\text{O}
  • Molecular Weight: Approximately 335.87 g/mol
  • Chemical Formula: C19H24ClN3O
  • IUPAC Name: 2-(4-(2-(4-chlorophenyl)-1-piperazinyl)butyl)-4(3H)-quinazolinone

The structural integrity and functional groups present in fiduxosin contribute significantly to its pharmacological properties.

Chemical Reactions Analysis

Reactions and Technical Details

Fiduxosin undergoes various chemical reactions during its synthesis, including:

  1. Cycloaddition Reactions: These are crucial for forming the quinazoline ring system.
  2. Hydrochloride Formation: The final product is often converted to its hydrochloride salt form to enhance solubility and stability.
  3. Stability Testing: The compound's stability under different conditions (temperature, light exposure) is evaluated to ensure efficacy over time.

Each reaction step requires precise control over conditions such as temperature, pH, and reaction time to optimize yield and purity .

Mechanism of Action

Process and Data

Fiduxosin exerts its therapeutic effects primarily through selective antagonism of alpha-1 adrenergic receptors located in the smooth muscle of the prostate and bladder neck. The mechanism can be summarized as follows:

  1. Receptor Binding: Fiduxosin binds to alpha-1 adrenergic receptors, preventing norepinephrine from eliciting a contraction response.
  2. Smooth Muscle Relaxation: This blockade leads to relaxation of smooth muscle fibers in the prostate gland and bladder neck.
  3. Improved Urinary Flow: As a result, patients experience reduced urinary obstruction symptoms associated with BPH.

Clinical studies have demonstrated that fiduxosin effectively improves urinary symptoms without significant adverse effects related to blood pressure changes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fiduxosin exhibits several physical and chemical properties that are relevant for its application:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; limited solubility in organic solvents.
  • Melting Point: Specific melting point data should be referenced from detailed experimental studies.

These properties are crucial for formulation development, influencing dosage forms such as tablets or capsules .

Applications

Scientific Uses

Fiduxosin's primary application lies in urology, specifically for managing benign prostatic hyperplasia. Its ability to selectively target alpha-1 adrenergic receptors makes it a valuable therapeutic option for improving urinary symptoms in affected patients.

Additionally, research continues into potential applications beyond BPH treatment, exploring its effects on other smooth muscle-related conditions due to its mechanism of action.

Chemical and Pharmacological Profile of Fiduxosin

Structural Characterization and Synthesis

Macrocyclic Lactone Architecture

Fidaxomicin (tiacumicin B/lipiarmycin A₃) features an 18-membered macrocyclic lactone core, distinguishing it from smaller macrolide antibiotics. This architecture incorporates a conjugated hexaene system within the lactone ring, enabling deep penetration into bacterial membranes and facilitating target interactions. The aglycone scaffold is glycosylated at two positions: C8 with β-D-noviosyl and C14 with β-D-rhamnosyl moieties. The rhamnose unit is further esterified to a dichlorohomoorsellinic acid group, contributing to its amphiphilic properties. Cryo-EM studies confirm that this extended macrocycle spans the RNA polymerase (RNAP) clamp domain in Mycobacterium tuberculosis, inducing an open conformational state that disrupts transcription initiation [5].

Stereochemical Configuration and Functional Groups

Fidaxomicin contains 10 chiral centers, predominantly in the noviose (C2", C3", C4", C5") and rhamnose (C2''', C3''', C4''', C5''') sugars. Absolute configurations include R-stereochemistry at C25 (hydroxyl group) and S-stereochemistry at C13 (linking noviose). Key functional groups include:

  • Phenolic hydroxyls (C3‴/C5‴) on the homoorsellinate unit
  • C4″ isobutyryl ester on noviose
  • Allylic C18 hydroxyl
  • Glycosidic bonds (β-1,8 for novioside; α-1,14 for rhamnoside)

These groups form hydrogen bonds with RNAP residues Arg412 (noviose acetal), Arg89 (rhamnose), and Lys1101 (homoorsellinate) [3] [5].

Table 1: Critical Functional Groups and Their Roles

GroupLocationInteraction Partner (RNAP)Biological Role
C2″-OHNovioseArg412H-bond stabilizes clamp binding
C3‴/C5‴-OHHomoorsellinateSolvent-exposed pocketSite for solubility modifications
C25-OHMacrolactoneβ' Glu323Direct H-bonding to switch region
Isobutyryl esterC4″ of novioseHydrophobic pocketOptimal fit for inhibition

Synthetic Pathways and Optimization Strategies

Total synthesis of fidaxomicin is achieved via convergent strategies:

  • Northern fragment synthesis: Features Suzuki coupling between brominated macrolactone (C1–C10) and dienoate (C11–C21), followed by Krische allylation for C13 stereocontrol [4].
  • Southern fragment synthesis: Utilizes [2,3]-Wittig rearrangement for C18–C19 stereodiad formation.
  • Glycosylation: Selective β-glycosylation at C8 using noviose trichloroacetimidate donors under Brønsted acid catalysis; rhamnose coupling via N-iodosuccinimide activation [4].

Semisynthetic optimization addresses inherent instability:

  • Protecting-group-free derivatization: Direct C5‴ acylation under mild base (K₂CO₃/DMF, 50°C) yields sulfonyl fluorides, PEG esters, and azides without protecting groups [1].
  • Tsuji–Trost rhamnose cleavage: Palladium-catalyzed deallylation enables selective modification of the rhamnose-orsellinate unit [3].
  • Organocatalytic site-selectivity: Boronic acid catalysts enable C3″ acylation of noviose, avoiding over-functionalization of reactive phenols [3].

Table 2: Semisynthetic Derivatives and Key Metrics

DerivativeModification SiteYield (%)Water Solubility (vs. Fidaxomicin)C. difficile MIC (μg/mL)
PEG5-acid 12aC5‴6725-fold increase0.25
Piperidinamine 13bC5‴585-fold increase2.0
Tetrazine 9bC5‴49Unchanged0.06
Hybrid 19Rifampicin conjugate28Moderate increase0.03*

*Activity against rifampicin-resistant strains [1].

Structure-Activity Relationships (SAR)

Role of Isobutyryl Ester Modifications

The C4″ isobutyryl ester is critical for fidaxomicin’s RNAP inhibition. SAR studies reveal:

  • Ester migration: Spontaneous migration to C3″ (tiacumicin F) retains bioactivity (MIC = 0.06 μg/mL vs. C. difficile) due to unhindered access to a solvent-exposed pocket [3].
  • Bulk tolerance: Replacement with benzyl ester causes only 10-fold potency loss (MIC = 0.3 μg/mL), while linear alkyl chains >C6 reduce activity 100-fold [5].
  • Polar substituents: Introduction of PEG₅-acid at C4″ enhances solubility (25-fold) with moderate MIC increase (0.25 μg/mL), enabling systemic administration [1].
  • Cleavage consequences: Removal via methanolysis abrogates activity (MIC >64 μg/mL), confirming its essential role in hydrophobic pocket binding [3].

Cryo-EM structures demonstrate the isobutyryl group occupies a shallow hydrophobic cleft near RNAP’s SW2/SW3 switch regions, with C=O forming a water-mediated H-bond to Arg337 [5].

Sugar Constituent Contributions to Binding Affinity

Noviose Unit:

  • C2″-OH: Critical H-bond donor to Arg412; acylation disrupts interaction, increasing MIC 100-fold [3].
  • C3″-OH: Tolerates diverse esters (acetyl, PEG, tetrazine) with <4-fold MIC changes. Site-selective organocatalysis enables library synthesis for TB activity optimization [3].
  • C4″-deoxy analogs: Loss of isobutyryl attachment point abolishes activity, confirming irreplaceable role [1].

Rhamnose-Homoorsellinate Unit:

  • Rhamnose cleavage: Tsuji–Trost removal reduces M. tuberculosis inhibition 50-fold, underscoring its role in positioning the orsellinate moiety [3].
  • C3‴/C5‴-OH modifications:
  • PEGylation (e.g., 12a) boosts solubility while retaining anti-TB activity (MIC = 0.12 μg/mL) [1].
  • Disubstitution eliminates H-bonding to Lys1101, increasing MIC to >4 μg/mL [5].
  • Chlorine substitutions: Removal of Cl from dichloroorsellinate reduces potency 8-fold (monochloro) and 32-fold (dechloro) due to disrupted cation-π stacking with Arg84 [5].

Hybrid Derivatives:

  • Fidaxomicin–rifampicin conjugate (19): Octaethylene glycol linker bridges fidaxomicin’s C5‴ and rifampicin’s C3, yielding dual RNAP inhibitors with MICs of 0.03 μg/mL against rifampicin-resistant C. difficile [1].
  • Fidaxomicin–ciprofloxacin (15a): Retains anti-difficile activity (MIC = 0.12 μg/mL) despite ciprofloxacin’s intrinsic inactivity, demonstrating modular targeting [1].

Table 3: Impact of Sugar Modifications on Antibacterial Activity

ModificationDerivativeC. difficile MIC (μg/mL)M. tuberculosis MIC (μg/mL)
None (Fidaxomicin)-0.030.015
Rhamnose removalTsuji–Trost>2.00.75
C3″-PEG₅-acid (noviose)7b0.250.12
C5‴-tetrazine (homoorsellinate)9b0.060.03
Rifampicin hybrid (C5‴ linker)190.03*0.008

*Active against rifampicin-resistant strains [1] [3].

Properties

CAS Number

208993-54-8

Product Name

Fiduxosin

IUPAC Name

5-[4-[(3aR,9bR)-9-methoxy-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]butyl]-12-phenyl-8-thia-3,5,10,13-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,6-dione

Molecular Formula

C30H29N5O4S

Molecular Weight

555.6 g/mol

InChI

InChI=1S/C30H29N5O4S/c1-38-22-10-7-11-23-24(22)20-16-34(15-19(20)17-39-23)12-5-6-13-35-29(36)27-25(33-30(35)37)26-28(40-27)31-14-21(32-26)18-8-3-2-4-9-18/h2-4,7-11,14,19-20H,5-6,12-13,15-17H2,1H3,(H,33,37)/t19-,20-/m1/s1

InChI Key

WDTAYDBPNYFWDR-WOJBJXKFSA-N

SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O

Synonyms

8-Phenyl-3-[4-[(3aR,9bR)-1,3a,4,9b-tetrahydro-9-methoxy[1]benzopyrano[3,4-c]pyrrol-2(3H)-yl]butyl]-pyrazino[2’,3’:4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione; 3-(4-((3aR,9bR)-9-Methoxy-1,3a,4,9b-tetrahydrochromeno[3,4-c]pyrrol-2(3H)-yl)butyl)-8-phen

Canonical SMILES

COC1=CC=CC2=C1C3CN(CC3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O

Isomeric SMILES

COC1=CC=CC2=C1[C@@H]3CN(C[C@@H]3CO2)CCCCN4C(=O)C5=C(C6=NC(=CN=C6S5)C7=CC=CC=C7)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.